molecular formula C6H7ClN2O B1491633 6-Chloro-4-methoxypyridin-2-amine CAS No. 439146-20-0

6-Chloro-4-methoxypyridin-2-amine

Cat. No.: B1491633
CAS No.: 439146-20-0
M. Wt: 158.58 g/mol
InChI Key: FCGMZVCWMJGMRF-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position, a methoxy group at the 4-position, and an amine group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxypyridin-2-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-aminopyridine as the starting material.

  • Halogenation: The 2-aminopyridine undergoes halogenation to introduce the chlorine atom at the 6-position.

  • Methoxylation: The halogenated product is then subjected to methoxylation to introduce the methoxy group at the 4-position.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or methoxy positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.

  • Reduction Products: Reduction can produce amines or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

6-Chloro-4-methoxypyridin-2-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

6-Chloro-4-methoxypyridin-2-amine is similar to other chlorinated pyridines, such as 2-chloro-6-methoxypyridin-4-amine and 4-chloro-6-methoxypyridin-2-amine. These compounds share structural similarities but differ in the position of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Chloro-6-methoxypyridin-4-amine

  • 4-Chloro-6-methoxypyridin-2-amine

  • 6-Methoxypyridin-2-amine

This comprehensive overview provides a detailed understanding of 6-Chloro-4-methoxypyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMZVCWMJGMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855998
Record name 6-Chloro-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439146-20-0
Record name 6-Chloro-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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